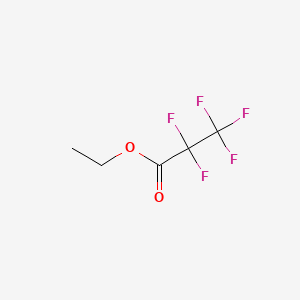
Ethyl pentafluoropropionate
Cat. No. B1294403
Key on ui cas rn:
426-65-3
M. Wt: 192.08 g/mol
InChI Key: DBOFMRQAMAZKQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04723016
Procedure details


The procedure of Example 1 was followed using ethyl perfluoropropionate (4.8 g, 25 mmol), potassium trimethylsilanolate (3.2 g, 25 mmol), and dry ether (150 mL). Potassium perfluoropropionate (4.7 g, 93% yield) was isolated as a white solid: 19F NMR (D2O) δ -79.5 (m, CF3, 3F), -117.5 (m, CF2, 2F). Anal. Calcd. for C3F5KO2 : C, 17.83; F, 47.00; K, 19.35. Found: C, 17.52; F, 46.83; K, 19.24.

Name
potassium trimethylsilanolate
Quantity
3.2 g
Type
reactant
Reaction Step Two


Yield
93%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:12])([C:8]([F:11])([F:10])[F:9])[C:3]([O:5]CC)=[O:4].C[Si](C)(C)[O-].[K+:18]>CCOCC>[F:1][C:2]([F:12])([C:8]([F:11])([F:10])[F:9])[C:3]([O-:5])=[O:4].[K+:18] |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.8 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)OCC)(C(F)(F)F)F
|
Step Two
|
Name
|
potassium trimethylsilanolate
|
|
Quantity
|
3.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C[Si]([O-])(C)C.[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C(=O)[O-])(C(F)(F)F)F.[K+]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.7 g | |
| YIELD: PERCENTYIELD | 93% | |
| YIELD: CALCULATEDPERCENTYIELD | 93% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
